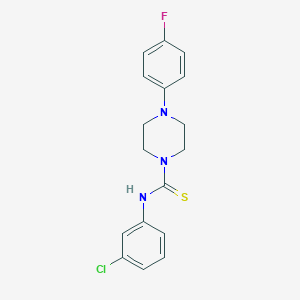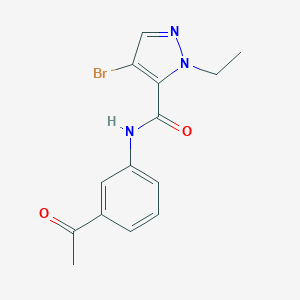![molecular formula C15H17ClN4O3S B280294 N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea](/img/structure/B280294.png)
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea is a complex organic compound with a molecular formula of C16H15ClN2O3S This compound is known for its unique chemical structure, which includes a pyrazole ring, a chloro group, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Introduction of the chloro group: Chlorination of the intermediate compound is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Attachment of the carbamothioyl group: The final step involves the reaction of the chlorinated intermediate with 2,5-dimethoxyaniline and thiophosgene to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N'-(2,5-dimethoxyphenyl)thiourea can be compared with other similar compounds, such as:
N-[(4-chloro-2,5-dimethoxyphenyl)carbamothioyl]-3,4-dimethoxybenzamide: Similar structure but with additional methoxy groups.
4-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide: Similar structure but with a benzamide group instead of a pyrazole ring.
Properties
Molecular Formula |
C15H17ClN4O3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H17ClN4O3S/c1-8-12(16)13(20(2)19-8)14(21)18-15(24)17-10-7-9(22-3)5-6-11(10)23-4/h5-7H,1-4H3,(H2,17,18,21,24) |
InChI Key |
GOQSCESISYWZQZ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280213.png)
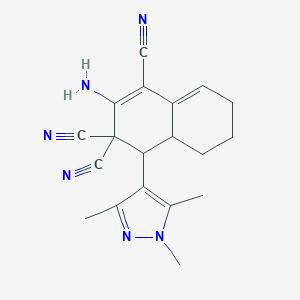
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B280217.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

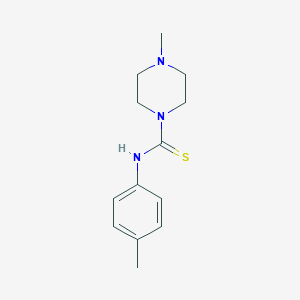
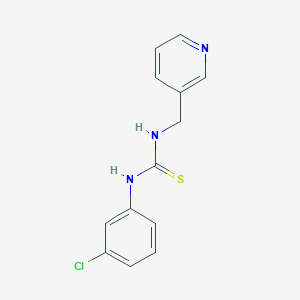
![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B280233.png)
![N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
